N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(14-16-8-2-1-3-9-16)24(15-17-10-6-7-13-22-17)21-23-18-11-4-5-12-19(18)26-21/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGUMEFRWDAOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzothiazole with 2-bromoacetophenone to form an intermediate, which is then reacted with pyridine-2-carbaldehyde under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole moiety undergoes selective oxidation under controlled conditions:
Mechanistic Insight : Sulfur in the thiazole ring acts as the primary oxidation site, with electron-withdrawing acetamide groups moderating reaction rates.
Reduction Reactions
The pyridine and benzothiazole rings participate in reduction pathways:
| Reagent | Target Site | Product | Yield | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> / EtOH | Pyridine N-oxide | Pyridinylmethylamine derivative | 62–68% | |
| LiAlH<sub>4</sub> / THF | Benzothiazole C=N | Dihydrobenzothiazole analog | 55% |
Notable Finding : Selective reduction of the pyridine ring occurs without disrupting the acetamide linkage .
Nucleophilic Substitution
The electron-deficient benzothiazole ring facilitates substitutions:
Kinetic Study : Substitution at C-2 proceeds 3× faster than C-6 due to resonance stabilization of the transition state .
C–N Bond Formation via Catalysis
Ru(II)-catalyzed ortho-amidation has been demonstrated in related benzothiazole systems :
| Catalyst | Amidation Agent | Regioselectivity | Conversion | Source |
|---|---|---|---|---|
| [Ru(p-cymene)Cl<sub>2</sub>]<sub>2</sub> | Acetyl azide | ortho-selective | 92% |
Mechanistic Pathway : Benzothiazole acts as a directing group, enabling chelation-assisted C–H activation .
Biologically Relevant Modifications
Structural analogs exhibit therapeutic potential through targeted reactions:
| Modification | Biological Activity | IC<sub>50</sub> / MIC | Source |
|---|---|---|---|
| Sulfonamide incorporation | COX-2 inhibition | 0.82 µM (COX-2) | |
| Fluorine substitution | Antitubercular activity | 3.14 µg/mL (M. tuberculosis) |
Structure-Activity Relationship (SAR) : Electron-withdrawing groups at C-6 enhance antimicrobial potency .
Comparative Reactivity Analysis
| Reaction Type | Rate (k, s<sup>−1</sup>) | Activation Energy (kJ/mol) | Dominant Site |
|---|---|---|---|
| Oxidation | 1.2 × 10<sup>−3</sup> | 48.2 | Thiazole-S |
| Pyridine reduction | 4.7 × 10<sup>−4</sup> | 63.8 | Pyridine-N |
| C-2 substitution | 9.1 × 10<sup>−4</sup> | 52.1 | Thiazole-C2 |
Data compiled from kinetic studies in .
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Achieves 94% yield in <2 hrs residence time vs. 68% in batch
-
Solvent Optimization : DMF/water (4:1) reduces byproduct formation by 40% compared to pure DMF
This comprehensive analysis demonstrates the compound’s versatility in synthetic and pharmacological contexts. Recent advances in catalytic C–H functionalization and flow chemistry present opportunities for developing novel derivatives with enhanced bioactivity.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds related to N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide. For instance, derivatives of thiazole and pyridine have shown promising results against various cancer cell lines. A notable study demonstrated that certain thiazole-pyridine hybrids exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and HepG2, with IC50 values indicating potent activity (IC50 = 5.71 µM) .
Table 1: Anticancer Activity of Thiazole-Pyridine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole-Pyridine Hybrid 1 | MCF-7 | 5.71 | Induces apoptosis |
| Thiazole-Pyridine Hybrid 2 | HepG2 | 6.14 | Cell cycle arrest |
Antiviral Properties
Research has also indicated the potential antiviral applications of compounds similar to this compound. A study focused on methanimine derivatives showed inhibitory activity against MERS-CoV, suggesting that structural modifications in benzothiazole-based compounds can enhance antiviral efficacy .
Table 2: Antiviral Activity of Benzothiazole Derivatives
| Compound Name | Virus Target | Inhibition (%) |
|---|---|---|
| Methanimine Derivative 1 | MERS-CoV | 85% |
| Methanimine Derivative 2 | SARS-CoV | 78% |
Mechanistic Insights
The mechanism of action for this compound and its derivatives often involves modulation of key biological pathways. For instance, thiazole derivatives have been shown to interfere with the signaling pathways associated with cancer cell proliferation and survival. The structure–activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring significantly enhance biological activity .
Structural Variations
Variations in the structure, such as the introduction of different substituents on the phenyl or pyridine rings, can lead to compounds with enhanced or diminished biological activities. For example, electron-withdrawing groups on the phenyl ring have been associated with increased potency in anticancer assays .
Case Study on Anticancer Efficacy
A recent study synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer efficacy against a panel of human cancer cell lines. The results showed that some hybrids had superior activity compared to standard chemotherapy agents, indicating their potential as novel therapeutic agents .
Case Study on Antiviral Activity
Another investigation focused on the antiviral properties of benzothiazole derivatives against coronaviruses, demonstrating that structural modifications could enhance inhibitory effects against viral replication . This highlights the versatility of benzothiazole-containing compounds in drug development.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells. Additionally, the compound’s ability to bind metal ions like zinc is attributed to its amide and pyridine groups, which facilitate the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((pyridin-2-ylmethyl)amino)acetamide: A fluorescent sensor for zinc ions.
N-(thiazol-2-yl)benzenesulfonamides: Compounds with antibacterial activity.
2-Phenylpyridine-based compounds: Used in various chemical and biological applications.
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is unique due to its multi-functional nature, combining a benzothiazole ring, a phenyl group, and a pyridinylmethyl group. This structural combination allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Its ability to act as both an enzyme inhibitor and a metal ion sensor highlights its versatility and potential for various scientific and industrial applications.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The compound features a benzo[d]thiazole ring, a phenyl group, and a pyridin-2-ylmethyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole intermediate through cyclization of 2-aminothiophenol with suitable aldehydes, followed by acylation and N-alkylation to yield the target compound.
Anticancer Properties
Research has indicated that derivatives of thiazole compounds exhibit notable anticancer activity. For instance, a study synthesized various thiazole derivatives and evaluated their effects against A549 (lung cancer) and C6 (glioma) cell lines. The results demonstrated that specific modifications in the structure significantly influenced cytotoxicity and apoptosis induction in tumor cells .
Antimicrobial Activity
This compound has shown potential antimicrobial properties. In vitro studies on related thiazole derivatives revealed their effectiveness against various bacterial strains, suggesting that this compound might also possess similar capabilities due to its structural characteristics .
Enzyme Inhibition
The compound's mechanism of action likely involves interaction with specific enzymes or receptors. For example, compounds with similar structures have been identified as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11-beta-HSD-1), which is implicated in diabetes and obesity treatment . This suggests that this compound could be explored for similar therapeutic roles.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Studies have shown that modifications at specific positions on the phenyl ring can enhance activity against targets like Plasmodium falciparum, indicating that electron-withdrawing groups at ortho positions are preferred for increased potency .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-pheny-N-(pyridin-2-methyl)acetamide | Benzothiazole core with phenyl and pyridine | Potential anticancer and antimicrobial activities |
| 2-Aminobenzothiazole | Benzothiazole core | Known for antibacterial activity |
| N-(6-methylbenzo[d]thiazol-2-yl)-2-pheny-N-(pyridin-2-methyl)acetamide | Similar core with methyl substitution | Exhibits anti-tubercular properties |
Case Studies
- Anticancer Study : A recent investigation focused on a series of thiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-pheny-N-(pyridin-2-methyl)acetamide. The study utilized MTT assays to assess cell viability and observed significant inhibition of cancer cell proliferation, suggesting a promising avenue for further development in cancer therapeutics .
- Antimicrobial Evaluation : Another study evaluated thiazole derivatives against Gram-positive bacteria. Results indicated that certain structural modifications led to enhanced antibacterial activity, positioning these compounds as potential candidates for new antibiotic therapies .
Q & A
Basic: What are the standard synthetic protocols for preparing N-(benzo[d]thiazol-2-yl)acetamide derivatives?
The synthesis of N-(benzo[d]thiazol-2-yl)acetamide derivatives typically involves acetylation of 2-aminobenzothiazole precursors. A validated method uses triethyl orthoformate and sodium azide in refluxing acetic acid, achieving high conversion rates within 8–10 hours. This approach avoids moisture-sensitive acetylating agents like acetyl chloride, enhancing reproducibility. Post-synthesis, purification via column chromatography and structural confirmation by 1H-NMR (e.g., δ 12.32 ppm for NH in DMSO-d6) and HRMS (m/z 193.0 [M+H]+) is critical .
Basic: How is the structural integrity of N-(benzo[d]thiazol-2-yl)acetamide derivatives validated?
Structural validation relies on multimodal spectroscopic and crystallographic analysis :
- 1H-NMR : Key signals include the NH proton (δ 12.32–12.75 ppm) and aromatic protons (δ 7.29–8.26 ppm).
- X-ray crystallography : For analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, dihedral angles between aromatic rings (e.g., 79.7°) and hydrogen-bonding networks (N–H⋯N) confirm stereoelectronic properties .
- Elemental analysis : Agreement between calculated and observed C/H/N/S ratios (±0.3%) ensures purity .
Advanced: How can structure-activity relationships (SAR) be explored for analogs of this compound?
SAR studies require systematic substitution at the benzothiazole, phenyl, and pyridinylmethyl moieties. For example:
- Benzothiazole modification : Introducing electron-withdrawing groups (e.g., nitro at position 6) enhances antifungal activity against C. albicans (MIC: <1 µg/mL vs. miconazole) .
- Pyridine substitution : Replacing pyridin-2-ylmethyl with morpholinoethoxy groups (as in KX2-391 analogs) modulates kinase inhibition profiles .
- Phenyl ring fluorination : Fluorine at the para position improves metabolic stability and binding affinity in related acetamides .
Advanced: How can researchers resolve contradictions in reaction yields during acetylation of 2-aminobenzothiazoles?
Discrepancies in acetylation efficiency (e.g., failed tetrazole formation) may arise from intermediate instability or substrate reactivity . Mitigation strategies include:
- Reagent optimization : Use of acetic acid instead of acetyl chloride reduces side reactions .
- Temperature control : Reflux conditions (110–120°C) improve conversion rates.
- Real-time monitoring : TLC or HPLC tracking identifies byproducts early, enabling protocol adjustments .
Advanced: What methodologies are recommended for evaluating the pharmacological potential of this compound?
In vitro and in silico approaches are essential:
- Antifungal assays : Disc diffusion or microdilution against A. flavus, C. albicans, and A. niger, with miconazole as a positive control .
- DNA binding studies : UV-Vis titrations and fluorescence quenching assess intercalation or groove-binding modes (e.g., ∆λ = 15–20 nm for hypochromism) .
- Molecular docking : Docking into Src kinase (PDB: 3G5D) or fungal CYP51 (PDB: 5TZ1) predicts binding poses and affinity .
Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?
ADMET prediction tools (e.g., SwissADME, pkCSM) guide optimization:
- Lipophilicity (LogP) : Targeting 2.5–3.5 balances membrane permeability and solubility.
- Metabolic stability : Blocking CYP3A4/2D6 oxidation sites (e.g., methylating pyridine) reduces clearance .
- Toxicity : Ames test simulations predict mutagenicity risks from nitro groups .
Advanced: What alternative synthetic routes exist to improve scalability or yield?
Green chemistry approaches offer advantages:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 min at 150°C) .
- Solid-phase synthesis : Immobilized 2-aminobenzothiazole on Wang resin enables iterative coupling with phenylacetyl chlorides .
- Catalytic methods : Pd/C or Ni-mediated cross-coupling introduces aryl/heteroaryl groups with >90% regioselectivity .
Advanced: How can crystallographic data inform polymorph screening for this compound?
X-ray diffraction of analogs reveals polymorph-dependent bioactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
